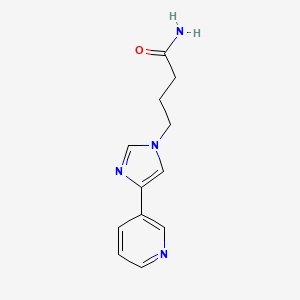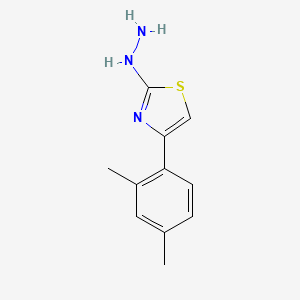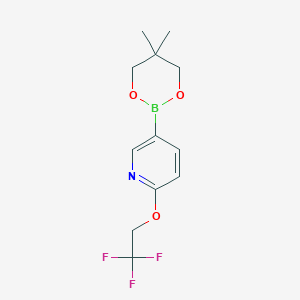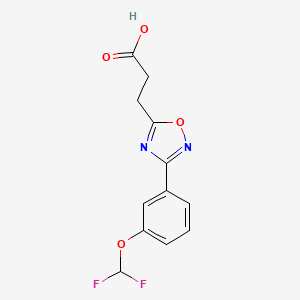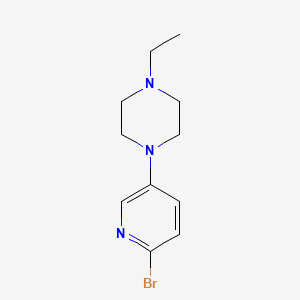
1-(6-Bromopyridin-3-yl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromopyridin-3-yl)-4-ethylpiperazine is a heterocyclic compound that consists of a 3-pyridinyl ring attached to a piperazine ring, with a bromine atom at position 6 of the pyridine ring and an ethyl group at position 4 of the piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine typically involves the reaction of 6-bromopyridine with 4-ethylpiperazine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, where 6-bromopyridine is reacted with 4-ethylpiperazine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Bromopyridin-3-yl)-4-ethylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at position 6 of the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1-(6-Bromopyridin-3-yl)-4-ethylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter receptors.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromopyridin-3-yl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, making it a valuable tool in the study of neurological and psychiatric disorders.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Bromopyridin-3-yl)ethan-1-ol: A similar compound with an ethanol group instead of an ethylpiperazine group.
1-(6-Bromopyridin-3-yl)piperidin-4-ol: Another similar compound with a piperidin-4-ol group
Uniqueness
1-(6-Bromopyridin-3-yl)-4-ethylpiperazine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in medicinal chemistry and biological research, as it can provide insights into the mechanisms of action of various neurotransmitter receptors and pathways.
Propiedades
Fórmula molecular |
C11H16BrN3 |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
1-(6-bromopyridin-3-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C11H16BrN3/c1-2-14-5-7-15(8-6-14)10-3-4-11(12)13-9-10/h3-4,9H,2,5-8H2,1H3 |
Clave InChI |
CEHDMQOIEUWYFF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=CN=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


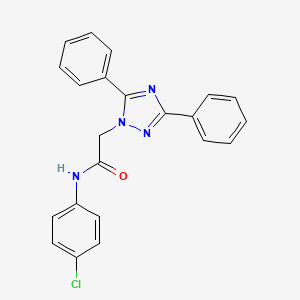
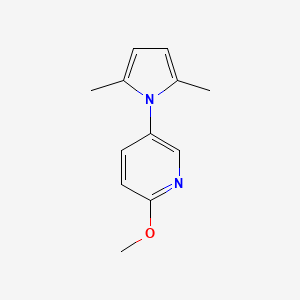

![3-Oxabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B11772273.png)
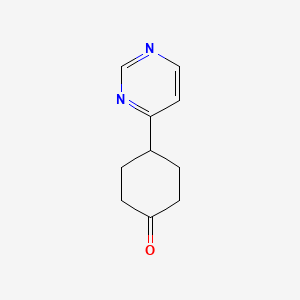
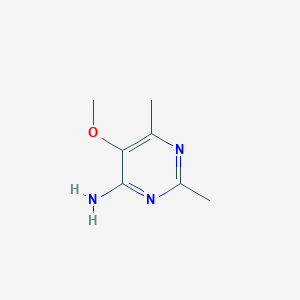


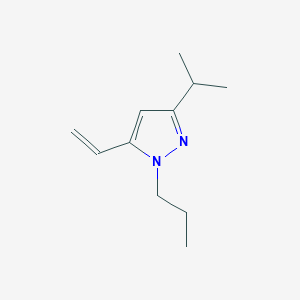
![1-Phenylimidazo[1,5-a]pyridine-3-thiol](/img/structure/B11772309.png)
